Dinitropyridyl-L-isoleucine
Dinitropyridyl-L-isoleucine
Brand Name:
Vulcanchem
CAS No.:
102850-27-1
VCID:
VC0034350
InChI:
InChI=1S/C11H14N4O6.C6H13N/c1-3-6(2)9(11(16)17)13-10-8(15(20)21)4-7(5-12-10)14(18)19;7-6-4-2-1-3-5-6/h4-6,9H,3H2,1-2H3,(H,12,13)(H,16,17);6H,1-5,7H2/t6-,9-;/m0./s1
SMILES:
CCC(C)C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N
Molecular Formula:
C17H27N5O6
Molecular Weight:
397.42618
Dinitropyridyl-L-isoleucine
CAS No.: 102850-27-1
Cat. No.: VC0034350
Molecular Formula: C17H27N5O6
Molecular Weight: 397.42618
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102850-27-1 |
|---|---|
| Molecular Formula | C17H27N5O6 |
| Molecular Weight | 397.42618 |
| IUPAC Name | cyclohexanamine;(2S,3S)-2-[(3,5-dinitropyridin-2-yl)amino]-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C11H14N4O6.C6H13N/c1-3-6(2)9(11(16)17)13-10-8(15(20)21)4-7(5-12-10)14(18)19;7-6-4-2-1-3-5-6/h4-6,9H,3H2,1-2H3,(H,12,13)(H,16,17);6H,1-5,7H2/t6-,9-;/m0./s1 |
| SMILES | CCC(C)C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator